molecular formula C17H14FN3O4S2 B2594660 N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzenesulfonamide CAS No. 923164-57-2

N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzenesulfonamide

Cat. No.: B2594660
CAS No.: 923164-57-2
M. Wt: 407.43
InChI Key: BANMHXUWBOTOLI-UHFFFAOYSA-N
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Description

N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzenesulfonamide is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a nitrobenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzenesulfonamide typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of 3-fluoroaniline with α-bromoacetophenone to form the intermediate, which is then cyclized with thiourea to yield the thiazole ring. This intermediate is further reacted with 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Formation of the corresponding sulfonic acid and amine.

Scientific Research Applications

N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its unique structural features.

    Biological Studies: Investigation of its biological activity against various pathogens and cancer cell lines.

    Materials Science: Use in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Similar thiazole ring structure but different substituents.

    Ethyl 2-(2-(3-fluorophenyl)-1,3-thiazol-4-yl)acetate: Similar fluorophenyl-thiazole structure but different functional groups.

Uniqueness

N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzenesulfonamide is unique due to the presence of both a nitrobenzenesulfonamide moiety and a fluorophenyl group, which may confer distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O4S2/c18-13-5-3-4-12(10-13)17-20-14(11-26-17)8-9-19-27(24,25)16-7-2-1-6-15(16)21(22)23/h1-7,10-11,19H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANMHXUWBOTOLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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